Antimalarial PfFd-PfFNR Inhibition: 2,4-Dimethoxy Substitution Delivers 38.16% Inhibition, Distinct from 4-Methoxy (50%) and 2,3-Dimethoxy (31.58%) Isomers
In a direct head-to-head comparison within the same study, the target compound (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one achieved 38.16% inhibition of the PfFd-PfFNR protein-protein interaction, placing it as the second-most potent inhibitor among all synthesized chalcones. The 4-methoxy analog (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reached 50% inhibition, while the regioisomeric 2,3-dimethoxy analog achieved only 31.58% inhibition, revealing a 18.42-percentage-point activity cliff between the top and third-ranked compounds [1]. Molecular docking established that the amino group engages in electrostatic salt-bridge interactions critical for inhibition, and the 2,4-dimethoxy arrangement confers more stable and higher-affinity complexes with FNR than with Fd [1]. This demonstrates that the 2,4-dimethoxy substitution pattern occupies a distinct activity niche—superior to the 2,3-dimethoxy isomer but differentiated from the 4-methoxy analog, which, while more potent in this assay, lacks the demonstrated cisplatin-synergy profile [2].
| Evidence Dimension | Inhibition of PfFd-PfFNR protein-protein interaction (Cytochrome c reduction assay) |
|---|---|
| Target Compound Data | 38.16% inhibition |
| Comparator Or Baseline | Comparator 1: (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one — 50.00% inhibition; Comparator 2: (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one — 31.58% inhibition |
| Quantified Difference | Target vs. 4-methoxy analog: −11.84 percentage points; Target vs. 2,3-dimethoxy isomer: +6.58 percentage points |
| Conditions | In vitro Cyt-c assay measuring inhibition of recombinant PfFd-PfFNR interaction; PfFd expressed in E. coli JM105 (pTrs99a), PfFNR expressed in E. coli TG1 (pTrs99a); compound concentration standardized across all tested derivatives [1] |
Why This Matters
This positions the 2,4-dimethoxy compound as a structurally validated middle-ground candidate for antimalarial development—less potent than the 4-methoxy lead in this specific assay but possessing a multi-target profile (anticancer synergy) that the 4-methoxy analog has not demonstrated.
- [1] Suwito, H.; Jumina; Mustofa; Kristanti, A.N.; Puspaningsih, N.N.T.; et al. Design and Synthesis of Chalcone Derivatives as Inhibitors of the Ferredoxin — Ferredoxin-NADP+ Reductase Interaction of Plasmodium falciparum: Pursuing New Antimalarial Agents. Molecules 2014, 19(12), 21473-21488. View Source
- [2] Su, Y.-K.; Huang, W.-C.; Lee, W.-H.; Bamodu, O.A.; Zucha, M.A.; Astuti, I.; Suwito, H.; Yeh, C.-T.; Lin, C.-M. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication. Tumor Biology 2017, 39(5), 1-12. View Source
